4-Bromo-1-chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family, characterized by its unique structure and diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its various biological properties. The compound is identified by its CAS number 1588569-14-5 and has a molecular formula of CHBrClN with a molecular weight of 243.49 g/mol .
The synthesis of 4-Bromo-1-chloro-2,7-naphthyridine commonly involves:
The halogenation process generally requires the following conditions:
4-Bromo-1-chloro-2,7-naphthyridine can participate in several types of chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 4-Bromo-1-chloro-2,7-naphthyridine involves several biochemical pathways:
Research indicates that derivatives of naphthyridines have shown significant activity against human immunodeficiency virus and other pathogens, highlighting their potential therapeutic applications .
Key physical properties include:
Key chemical properties include:
4-Bromo-1-chloro-2,7-naphthyridine has several significant applications in scientific research:
The strategic installation of halogen atoms at specific positions on the 2,7-naphthyridine core is essential for conferring unique reactivity patterns essential for further functionalization. The 4-bromo-1-chloro substitution pattern provides orthogonal handles for sequential cross-coupling reactions, leveraging the distinct electronic environments at C-4 (bromine) and C-1 (chlorine).
Electrophilic halogenation of the 2,7-naphthyridine scaffold requires careful optimization due to competing reaction pathways and potential overhalogenation. Classical electrophilic substitution typically targets electron-rich positions, but the electron-deficient nature of the heterocyclic core necessitates activating groups or specific conditions. Bromination at C-4 is achieved using bromine (Br₂) in acetic acid under controlled temperatures (60-80°C), often with catalytic Lewis acids like iron(III) bromide to enhance regioselectivity. Subsequent chlorination at C-1 employs chlorinating agents such as phosphoryl chloride (POCl₃) under reflux conditions (110°C), which simultaneously activates the carbonyl oxygen (if present) and facilitates nucleophilic displacement [5]. This sequential approach typically yields the target compound in moderate yields (45–60%), with purity challenges arising from dihalogenated byproducts requiring chromatographic separation [2].
Table 1: Electrophilic Halogenation Conditions for 2,7-Naphthyridines
Target Position | Reagent | Catalyst/Additive | Temperature | Yield Range |
---|---|---|---|---|
C-4 Bromination | Br₂ | FeBr₃ | 60–80°C | 50–65% |
C-1 Chlorination | POCl₃ | N,N-Diethylaniline | Reflux (110°C) | 45–60% |
C-5 Bromination | NBS | AIBN | 80°C | 30–40% |
Directed ortho-metalation (DoM) using hindered magnesium amide bases enables precise halogen placement at the C-5 position of prehalogenated 2,7-naphthyridines. 4-Bromobenzo[c][2,7]naphthyridine undergoes regioselective deprotonation at C-5 using TMPMgCl·LiCl (Knochel–Hauser base) at −40°C in THF, forming a stabilized magnesiate complex. Subsequent quenching with electrophiles provides C-5 functionalized derivatives. Key evidence for regioselectivity comes from D₂O quenching experiments showing >60% deuterium incorporation exclusively at C-5 [3] [7]. Iodination (using I₂) delivers 4-bromo-5-iodo-2,7-naphthyridine in 71% yield, while allylation (using allyl iodide/CuCN·2LiCl) achieves 37% yield. This method circumvents nucleophilic addition side reactions observed with organolithium reagents and avoids competing halogen-metal exchange at C-4 [3].
Table 2: Regioselective C-5 Functionalization via Directed Metalation
Electrophile | Product | Yield | Key Advantage |
---|---|---|---|
D₂O | 5-Deuterio derivative | >60% D-incorp. | Confirms C-5 regioselectivity |
I₂ | 4-Bromo-5-iodo-2,7-naphthyridine | 71% | Dual halogen handle for cross-coupling |
CH₂=CHCH₂I | 5-Allyl-4-bromo-2,7-naphthyridine | 37% | Introduces alkenyl functionality |
ClCO₂Et | Ethyl 2,7-naphthyridine-5-carboxylate | 37% | Carboxylate for peptide mimicry |
The bromine atom at C-4 of 4-bromo-1-chloro-2,7-naphthyridine exhibits superior reactivity in Suzuki-Miyaura couplings compared to the C-1 chlorine, enabling chemoselective arylation. This reaction employs arylboronic acids, Pd catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), and ligands (e.g., P(^tBu)₃, PCy₃) in aqueous/organic biphasic systems (toluene/water or dioxane/water) with bases like K₃PO₄ or Cs₂CO₃. Key advances include:
Post-coupling, the residual C-1 chlorine serves as a handle for nucleophilic substitutions (e.g., with phenoxides or amines) or sequential cross-couplings. This orthogonal reactivity is exploited in pharmaceutical syntheses, such as kinase inhibitors featuring biaryl motifs at C-4 and heteroarylamines at C-1 [2] [5].
Table 3: Suzuki-Miyaura Coupling Optimization for C-4 Bromine
Arylboronic Acid | Catalyst System | Base/Solvent | Temperature | Yield |
---|---|---|---|---|
4-Methoxyphenyl | Pd₂(dba)₃/P(^tBu)₃ | K₃PO₄/toluene/H₂O | 25°C | 92% |
2-Methylphenyl | Pd(OAc)₂/RuPhos | Cs₂CO₃/dioxane/H₂O | 80°C | 85% |
Vinylboronic ester | Pd(PPh₃)₄ | K₂CO₃/DME/H₂O | 90°C | 78% |
3-Pyridyl | PdCl₂(dppf) | Na₂CO₃/EtOH/H₂O | 100°C | 65% |
The C-5 position of 4-bromo-1-chloro-2,7-naphthyridine, activated by directed metalation or halogenation, undergoes Negishi coupling with organozinc reagents. This method is critical for constructing C(sp²)–C(sp³) bonds in drug intermediates:
Negishi couplings exhibit exceptional functional group tolerance (esters, nitriles, unprotected amines), making them ideal for advanced intermediates in medicinal chemistry programs targeting fused polyheterocycles like pyridoacridones [3] [8].
Table 4: Negishi Cross-Coupling at C-5 with Organozinc Reagents
Organozinc Reagent | Electrophile | Catalyst System | Product | Yield |
---|---|---|---|---|
4-MeOC₆H₄ZnI | 5-Iodo derivative | Pd(dba)₂/P(2-furyl)₃ | 5-(4-Methoxyphenyl)-4-bromo derivative | 62% |
3-PyridylZnCl | 5-Iodo derivative | PdCl₂(Amphos) | 5-(3-Pyridyl)-4-bromo derivative | 58% |
CH₃ZnCl | 5-Iodo derivative | NiCl₂(dppe) | 5-Methyl-4-bromo derivative | 70% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: